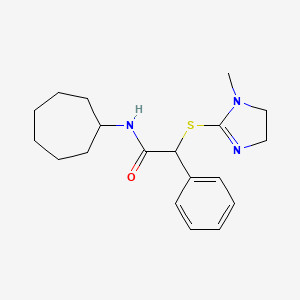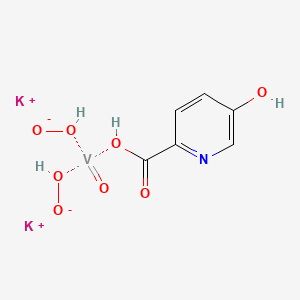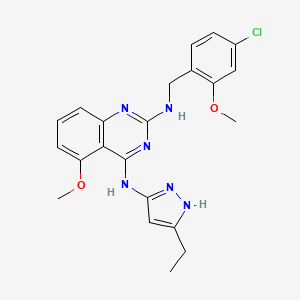
Apostatin-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apostatin-1 is a small molecule compound known for its ability to inhibit apoptosis and activate autophagy. It has shown promise in restoring cellular homeostasis in cells with accumulated mutant proteins such as tau, α-synuclein, or huntingtin. This compound selectively inhibits the TNF receptor-associated death domain protein (TRADD), making it a potential therapeutic agent for neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Apostatin-1, chemically known as N-Cycloheptyl-β-[(4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio]-benzeneacetamide, can be synthesized through a series of organic reactionsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis at a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reactions, ensuring purity through high-performance liquid chromatography (HPLC), and maintaining stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Apostatin-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups, such as reducing the imidazole ring.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include oxidized derivatives (sulfoxides and sulfones), reduced forms of the compound, and substituted analogs with modified functional groups .
Applications De Recherche Scientifique
Apostatin-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study apoptosis and autophagy mechanisms.
Biology: Investigated for its role in modulating cellular pathways and protein interactions.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease and amyotrophic lateral sclerosis (ALS).
Mécanisme D'action
Apostatin-1 exerts its effects by selectively inhibiting the TNF receptor-associated death domain protein (TRADD). It binds to the N-terminal TRAF2-binding domain of TRADD, disrupting its interaction with other proteins like TRADD-C and TRAF2. This modulation leads to the ubiquitination of receptor-interacting protein kinase 1 (RIPK1) and beclin 1, thereby blocking apoptosis and activating autophagy. This dual action helps restore cellular homeostasis in cells with accumulated mutant proteins .
Comparaison Avec Des Composés Similaires
Apostatin-1 is unique in its dual ability to inhibit apoptosis and activate autophagy. Similar compounds include:
Necrostatin-1: Inhibits RIPK1 but does not activate autophagy.
Bortezomib: Induces apoptosis but does not have autophagy-activating properties.
Beclin 1 modulators: Activate autophagy but do not inhibit apoptosis
This compound stands out due to its selective inhibition of TRADD and its ability to modulate both apoptosis and autophagy pathways, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
Propriétés
Formule moléculaire |
C19H27N3OS |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
N-cycloheptyl-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H27N3OS/c1-22-14-13-20-19(22)24-17(15-9-5-4-6-10-15)18(23)21-16-11-7-2-3-8-12-16/h4-6,9-10,16-17H,2-3,7-8,11-14H2,1H3,(H,21,23) |
Clé InChI |
OXBMBNASDMMXSA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN=C1SC(C2=CC=CC=C2)C(=O)NC3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)

![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)




![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)




